molecular formula C4H4O6 B1210636 Oxaloglycolate

Oxaloglycolate

Cat. No.: B1210636
M. Wt: 148.07 g/mol
InChI Key: RMHHUKGVZFVHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Oxaloglycolate can be synthesized through the oxidation of tartaric acid using nitric acid. The reaction typically involves heating tartaric acid with concentrated nitric acid, leading to the formation of 2-hydroxy-3-oxosuccinic acid as a product .

Industrial Production Methods: While specific industrial production methods for 2-hydroxy-3-oxosuccinic acid are not well-documented, the synthesis from tartaric acid is a feasible route for large-scale production. The reaction conditions, such as temperature and concentration of nitric acid, can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Oxaloglycolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Nitric acid is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Various reagents, such as halogenating agents, can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Oxaloglycolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-3-oxosuccinic acid involves its ability to donate protons due to its acidic nature. It can participate in various biochemical pathways by acting as a substrate or intermediate. The molecular targets and pathways involved include its role in the Krebs cycle and other metabolic processes .

Comparison with Similar Compounds

  • Succinic acid
  • Malic acid
  • Oxalic acid

Comparison:

Properties

IUPAC Name

2-hydroxy-3-oxobutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O6/c5-1(3(7)8)2(6)4(9)10/h1,5H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHHUKGVZFVHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861787
Record name 2-Hydroxy-3-oxobutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5651-05-8
Record name 2-Hydroxy-3-oxobutanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5651-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxaloglycolate
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Oxaloglycolate
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Oxaloglycolate
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Oxaloglycolate
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Oxaloglycolate

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